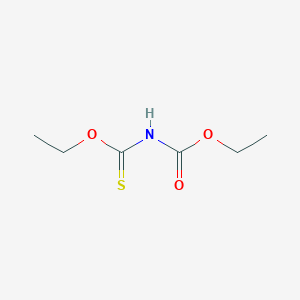

Ethyl ethoxythiocarbonylcarbamate

Description

Ethyl ethoxythiocarbonylcarbamate is a thiocarbamate derivative characterized by the presence of an ethoxy group (–OCH₂CH₃), a thiocarbonyl group (C=S), and a carbamate (–NHCOO–) moiety. Its synthesis involves reacting ethyl chloroformate with potassium thiocyanate in dry acetone under reflux, followed by the addition of ethanol to yield the final product after extraction and recrystallization . This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and coordination chemistry due to its reactive functional groups.

Properties

IUPAC Name |

ethyl N-ethoxycarbothioylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c1-3-9-5(8)7-6(11)10-4-2/h3-4H2,1-2H3,(H,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUQGNEBJNWBKCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=S)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80971249 | |

| Record name | Ethyl hydrogen (ethoxycarbonothioyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80971249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5585-23-9 | |

| Record name | NSC79146 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79146 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl hydrogen (ethoxycarbonothioyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80971249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl ethoxythiocarbonylcarbamate can be synthesized through the reaction of ethyl chloroformate with ammonium thiocyanate, followed by the addition of ethanol. The reaction typically occurs under mild conditions and requires a catalyst to proceed efficiently.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed in precise proportions. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product. The final compound is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: Ethyl ethoxythiocarbonylcarbamate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of this compound oxide.

Reduction: Formation of this compound alcohol.

Substitution: Formation of various substituted carbamates depending on the reagent used.

Scientific Research Applications

Ethyl ethoxythiocarbonylcarbamate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.

Biology: Studied for its potential use as an enzyme inhibitor in biochemical assays.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Used in the production of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.

Mechanism of Action

Ethyl ethoxythiocarbonylcarbamate can be compared with other carbamate compounds, such as ethyl carbamate and methyl carbamate. While all these compounds share a common carbamate group, this compound is unique due to the presence of both an ethoxy group and a thiocarbonyl group. This structural difference imparts distinct chemical and biological properties to the compound.

Comparison with Similar Compounds

Ethyl Carbamate (Urethane)

Structural Features: Ethyl carbamate (NH₂COOCH₂CH₃) replaces the thiocarbonyl group in ethyl ethoxythiocarbonylcarbamate with a carbonyl (C=O). Synthesis: Produced via the reaction of urea with ethanol or through spontaneous formation in fermented beverages under specific conditions (e.g., light exposure, urea presence) . Physical Properties: Soluble in water (21.6 g/100 mL at 25°C) and ethanol. Detection limits (LOD) in beverages range from 1–20 μg/L using GC–MS or GC–ECD methods . Applications/Toxicity: Historically used as a hypnotic drug, now classified as a Group 2A carcinogen (IARC). Causes acute toxicity in mice (LD₅₀ = 2,000 mg/kg) and chronic effects like immunosuppression and carcinogenicity .

O-Methyl-N-Ethoxycarbonylthiocarbamate

Structural Features: Differs by having a methyl group (–OCH₃) instead of ethyl in the alkoxy moiety. Synthesis: Prepared analogously to this compound but substitutes ethanol with methanol during the alcohol addition step . Properties: Higher volatility compared to ethyl derivatives due to the shorter alkyl chain. Limited toxicity data available.

Propyl Carbamate

Structural Features: Features a propyl group (–CH₂CH₂CH₃) in place of ethyl. Synthesis: Similar to ethyl carbamate, using propanol instead of ethanol. Detection: Analyzed via GC–MS with a Carbowax 20M column; LOD reported at 20 μg/L in dichloromethane-extracted samples .

Ethyl 2-Methylsulfonyloxyethylcarbamate

Structural Features : Contains a sulfonyloxyethyl (–OSO₂CH₃) substituent, enhancing electrophilicity.

Applications : Serves as a reactive intermediate in sulfonation reactions, though its toxicity profile remains understudied .

Data Table: Comparative Analysis of Thiocarbamates and Carbamates

Key Differences and Implications

- Reactivity : Thiocarbamates (e.g., this compound) exhibit higher nucleophilicity at the sulfur atom compared to carbamates, making them preferred in metal-complexation reactions.

- Toxicity: Ethyl carbamate’s carcinogenicity contrasts with the understudied safety profiles of thiocarbamates, though structural similarities warrant caution.

- Detection : Ethyl carbamate’s presence in food matrices (e.g., wine) necessitates stringent monitoring (LOD 1–5 μg/L) , while thiocarbamates are primarily analyzed in synthetic contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.